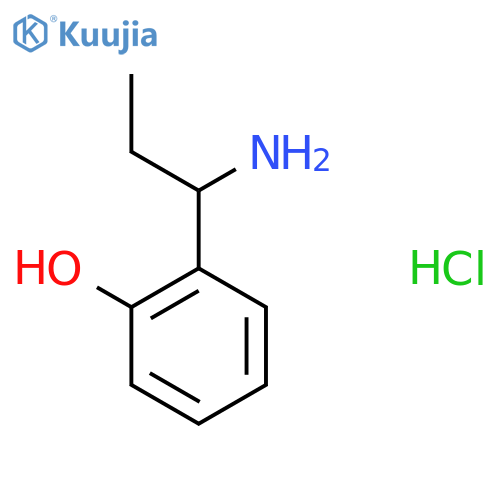Cas no 1311314-31-4 (2-(1-Aminopropyl)phenol hydrochloride)

1311314-31-4 structure
商品名:2-(1-Aminopropyl)phenol hydrochloride
CAS番号:1311314-31-4
MF:C9H14ClNO
メガワット:187.666561603546
MDL:MFCD18483225
CID:4587625
PubChem ID:19748496
2-(1-Aminopropyl)phenol hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(1-aminopropyl)phenol hydrochloride
- 2-(1-aminopropyl)phenol;hydrochloride
- 2-(1-Aminopropyl)phenol HCl
- Y14154
- Z1266854970
- 1311314-31-4
- 2-(1-aminopropyl)phenolhydrochloride
- EN300-73847
- SCHEMBL9461595
- WS-02134
- 2-(1-Aminopropyl)phenol hydrochloride
-
- MDL: MFCD18483225
- インチ: 1S/C9H13NO.ClH/c1-2-8(10)7-5-3-4-6-9(7)11;/h3-6,8,11H,2,10H2,1H3;1H
- InChIKey: VHVGYSJIMHAWAD-UHFFFAOYSA-N
- ほほえんだ: Cl.OC1C=CC=CC=1C(CC)N
計算された属性
- せいみつぶんしりょう: 187.0763918g/mol
- どういたいしつりょう: 187.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2
2-(1-Aminopropyl)phenol hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-73847-0.05g |
2-(1-aminopropyl)phenol hydrochloride |
1311314-31-4 | 95% | 0.05g |
$115.0 | 2023-06-25 | |
| 1PlusChem | 1P01AHNC-50mg |
2-(1-aminopropyl)phenol hydrochloride |
1311314-31-4 | 95% | 50mg |
$163.00 | 2025-03-19 | |
| 1PlusChem | 1P01AHNC-5g |
2-(1-aminopropyl)phenol hydrochloride |
1311314-31-4 | 95% | 5g |
$2610.00 | 2023-12-22 | |
| 1PlusChem | 1P01AHNC-500mg |
2-(1-aminopropyl)phenol hydrochloride |
1311314-31-4 | 95% | 500mg |
$465.00 | 2025-03-19 | |
| A2B Chem LLC | AV68248-2.5g |
2-(1-aminopropyl)phenol hydrochloride |
1311314-31-4 | 95% | 2.5g |
$1134.00 | 2024-04-20 | |
| 1PlusChem | 1P01AHNC-2.5g |
2-(1-aminopropyl)phenol hydrochloride |
1311314-31-4 | 95% | 2.5g |
$1353.00 | 2023-12-22 | |
| eNovation Chemicals LLC | D963216-1g |
2-(1-aminopropyl)phenol hydrochloride |
1311314-31-4 | 95% | 1g |
$770 | 2025-02-25 | |
| A2B Chem LLC | AV68248-1g |
2-(1-aminopropyl)phenol hydrochloride |
1311314-31-4 | 95% | 1g |
$559.00 | 2024-04-20 | |
| A2B Chem LLC | AV68248-50mg |
2-(1-aminopropyl)phenol hydrochloride |
1311314-31-4 | 95% | 50mg |
$157.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D963216-500mg |
2-(1-aminopropyl)phenol hydrochloride |
1311314-31-4 | 95% | 500mg |
$600 | 2024-06-06 |
2-(1-Aminopropyl)phenol hydrochloride 関連文献
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Louis Porte RSC Adv., 2014,4, 64506-64513
1311314-31-4 (2-(1-Aminopropyl)phenol hydrochloride) 関連製品
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 249916-07-2(Borreriagenin)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1311314-31-4)2-(1-Aminopropyl)phenol hydrochloride

清らかである:99%
はかる:1g
価格 ($):682.0